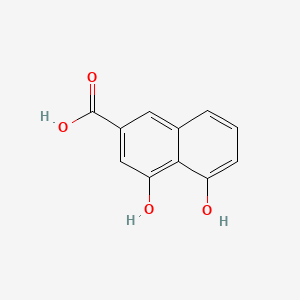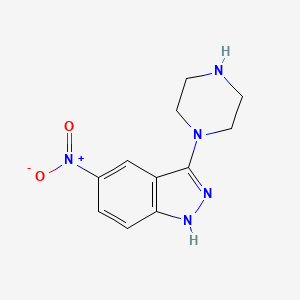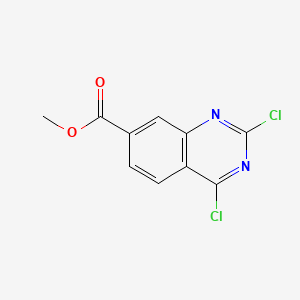
Methyl 2,4-dichloroquinazoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is used in research and as a building block in organic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2,4-dichloroquinazoline-7-carboxylate” involves heating methyl 2,4-dihydroxyquinazoline-7-carboxylate with POCI and PCI under nitrogen at reflux overnight . The resulting orange solution is then processed further to yield the title compound .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dichloroquinazoline-7-carboxylate” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 257.07 .
Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolinones and quinazolines, such as Methyl 2,4-dichloroquinazoline-7-carboxylate, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Synthesis of Biologically Relevant Compounds
Halogenated quinazolinones and quinazolines can be used to synthesize biologically relevant compounds. For example, 3-substituted 2,6-diarylquinazolin-4(3H)-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Synthesis of Tyrosine Kinase Inhibitors
Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of similar compounds.
Synthesis of Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.
Synthesis of ErbB2 Angiogenesis Inhibitors
The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer . Methyl 2,4-dichloroquinazoline-7-carboxylate could potentially be used in the synthesis of these inhibitors.
Hydrogenation Reactions
Methyl 2,4-dichloroquinazoline-7-carboxylate can be used in hydrogenation reactions. For example, it was used in a reaction with Hunig’s base to form a pale yellow solution . The Pd catalyst was added and the mix hydrogenated with a H2 balloon for 1 hour .
Safety and Hazards
“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloroquinazoline-7-carboxylate | |
CAS RN |
174074-89-6 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
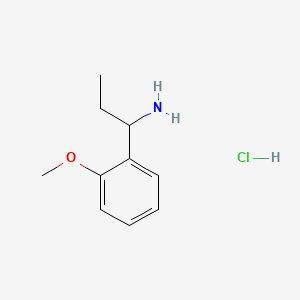
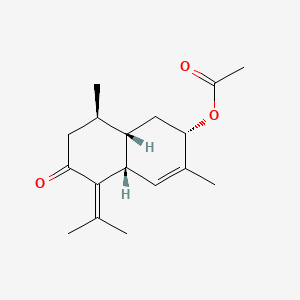
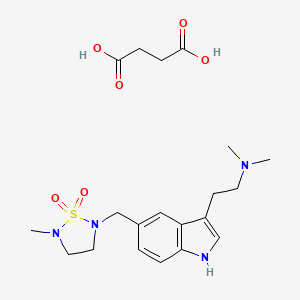
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)


